DS-3032b Demonstrates 10-Fold Greater Potency in Growth Inhibition vs. First-Generation MDM2 Inhibitor Nutlin-3a
In a panel of cancer cell lines with wild-type TP53 (SJSA-1, MOLM-13, DOHH-2, WM-115), DS-3032b demonstrated approximately 10-fold greater growth inhibition potency compared to the first-generation MDM2 inhibitor Nutlin-3a [1].
| Evidence Dimension | Cell Growth Inhibition (fold difference) |
|---|---|
| Target Compound Data | ~10-fold more potent |
| Comparator Or Baseline | Nutlin-3a |
| Quantified Difference | ~10-fold increase in potency |
| Conditions | Panel of TP53 wild-type cancer cell lines (SJSA-1, MOLM-13, DOHH-2, WM-115) |
Why This Matters
This potency advantage is a critical differentiator for early-stage research, as it suggests DS-3032b can achieve greater target engagement and anti-tumor activity at lower, potentially better-tolerated doses compared to the historical reference compound.
- [1] Ishizawa J, Nakamaru K, Seki T, et al. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition. Cancer Res. 2018;78(10):2721-2731. doi:10.1158/0008-5472.CAN-17-0949. View Source
